Medroxy Progesterone Acetate
Description
Medroxy Progesterone Acetate (MPA) is a synthetic progestin derived from progesterone, widely used as a contraceptive and therapeutic agent. Its molecular formula is C₂₄H₃₄O₄, and it functions by suppressing ovulation, thickening cervical mucus, and altering endometrial receptivity to prevent pregnancy . Administered via intramuscular injection (e.g., Depo-Provera), MPA provides long-acting contraception for up to three months. Beyond contraception, MPA is utilized in managing endometriosis, endometrial hyperplasia, and breast cancer due to its antiproliferative effects .
MPA’s pharmacokinetics involve slow absorption from the injection site, resulting in sustained hormonal activity. However, prolonged use is linked to metabolic changes, including dyslipidemia (reduced HDL and elevated LDL cholesterol) and hypertension, attributed to its effects on vascular and renal systems .
Properties
Molecular Formula |
C24H34O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(17-acetyl-6,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) acetate |
InChI |
InChI=1S/C24H34O4/c1-13-10-17-18(23(4)8-6-16(27)11-19(13)23)7-9-24(5)20(17)12-21(28-15(3)26)22(24)14(2)25/h11,13,17-18,20-22H,6-10,12H2,1-5H3 |
InChI Key |
YWCAMUNPTULUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CCC3(C2CC(C3C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Preparation Methods
Medroxy Progesterone Acetate is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions often include the use of reagents such as acetic anhydride and catalysts like pyridine . Industrial production methods involve large-scale synthesis using similar chemical processes but optimized for efficiency and yield .
Chemical Reactions Analysis
Medroxy Progesterone Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the 17α-hydroxy group, leading to the formation of 17-keto derivatives.
Reduction: Reduction reactions can convert the 3-keto group to a hydroxyl group.
Substitution: The acetate group at the 17α position can be replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medroxy Progesterone Acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of quantification methods.
Biology: It serves as a tool to study the effects of progestogens on cellular processes.
Industry: It is used in the formulation of various pharmaceutical products.
Mechanism of Action
Medroxy Progesterone Acetate exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation of specific genes that regulate the menstrual cycle and pregnancy. The compound also decreases the release of gonadotropins, which suppresses ovulation and reduces sex hormone levels . Additionally, it transforms a proliferative endometrium into a secretory endometrium, reducing the risk of endometrial hyperplasia and adenocarcinoma .
Comparison with Similar Compounds
Table 1: Receptor Affinity of Progestins
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) |
|---|---|---|---|
| Natural Progesterone | High | Negligible | Negligible |
| MPA | High | Moderate | Moderate |
| Levonorgestrel | High | Moderate | Low |
| Megestrol Acetate | Moderate | Low | High |
Clinical Efficacy and Side Effects
Contraceptive Efficacy
Metabolic and Cardiovascular Effects
- MPA: Linked to hypertension (28.8% incidence in users >5 years) due to LDL elevation and vascular remodeling . Weight gain (≥5 kg in 30% of users) and amenorrhea (40.4% with long-term use) are common .
- Levonorgestrel: Less impact on lipids but associated with androgenic effects (acne, hirsutism).
- Dydrogesterone : Minimal androgenic activity; preferred for menstrual disorders with lower hypertension risk .
Table 2: Adverse Effects of Progestins
| Compound | Hypertension Risk | Weight Gain | Amenorrhea Risk | Androgenic Effects |
|---|---|---|---|---|
| MPA | High | High | High | Low |
| Levonorgestrel | Low | Moderate | Low | High |
| Megestrol Acetate | Moderate | High | Moderate | Low |
Pharmacokinetics and Stability
Q & A
Q. What are the primary molecular targets of MPA, and how do researchers experimentally determine its receptor binding affinities?
MPA primarily interacts with progesterone receptors (PR), androgen receptors (AR), and glucocorticoid receptors (GR) as a full agonist . To determine binding affinities, competitive radioligand binding assays are commonly employed. For example, EC50 values for PR, AR, and GR activation are measured using reporter gene assays or displacement studies with radiolabeled ligands like H-progesterone. These experiments often involve transfected cell lines expressing specific receptors to isolate MPA’s activity .
Q. What are the recommended storage and handling protocols for MPA in laboratory settings?
MPA powder should be stored at -20°C for up to 3 years, while solutions in solvents like DMSO or ethanol are stable for 6 months at -80°C or 1 month at -20°C . Handling requires full personal protective equipment (PPE), including gloves and safety goggles, to avoid inhalation or dermal exposure. Work should be conducted in a fume hood with adequate ventilation to minimize aerosol formation .
Q. Which analytical methods are used to assess purity and residual solvents in MPA formulations?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for quantifying MPA purity and detecting residual solvents (e.g., ethanol, acetone). Compliance with USP <467> and ICH Q3C guidelines ensures solvent levels remain below toxicity thresholds. Mass spectrometry (MS) may further validate structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for MPA?
Discrepancies in toxicity profiles (e.g., carcinogenicity or reproductive toxicity) may arise from variations in experimental models (e.g., cell lines vs. animal studies) or dosing regimens. To address this, researchers should:
Q. What experimental designs are optimal for studying MPA’s long-term effects on endometrial tissue?
Preclinical models, such as ovariectomized rodents or human endometrial cell cultures, are used to simulate hormonal conditions. Endometrial thickness and hyperplasia are assessed via:
Q. How can MPA’s dual agonist activity on PR and GR be dissected in cellular models?
Advanced strategies include:
- Receptor-specific siRNA knockdown to isolate signaling pathways.
- CRISPR-engineered receptor-null cell lines to compare MPA’s effects in PR vs. GR contexts.
- Transcriptomic profiling (RNA-seq) to identify receptor-specific gene expression patterns. EC50 ratios (PR: ~0.01 nM, GR: ~10 nM) further highlight preferential activation .
Q. What methodologies address MPA’s stability under varying pH and temperature conditions?
Accelerated stability studies under ICH Q1A guidelines assess degradation products via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
